molecular formula C18H23N3O5S B13446210 N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide

N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide

Cat. No.: B13446210
M. Wt: 393.5 g/mol
InChI Key: FQIGLZCWEICMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide is a chemical compound with the molecular formula C18H23N3O5S and a molecular weight of 393.46 g/mol . It is known for its applications in various scientific research fields, particularly in the study of antiarrhythmic drugs.

Preparation Methods

The synthesis of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves multiple steps, including the reaction of 4-nitrophenoxyethylamine with methanesulfonyl chloride under specific conditions . The industrial production methods for this compound are not widely documented, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide is similar to other antiarrhythmic compounds such as:

The uniqueness of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide lies in its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[2-[methyl-[2-(4-nitrophenyl)ethyl]amino]ethoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C18H23N3O5S/c1-20(12-11-15-3-7-17(8-4-15)21(22)23)13-14-26-18-9-5-16(6-10-18)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3

InChI Key

FQIGLZCWEICMCI-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.